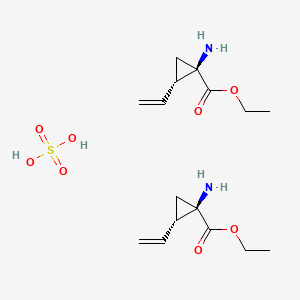

(1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate hemisulfate

Descripción general

Descripción

(1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate hemisulfate is a chiral compound with potential applications in various fields of chemistry and biology. Its unique structure, featuring a cyclopropane ring with an amino and vinyl group, makes it an interesting subject for research and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate hemisulfate typically involves the cyclopropanation of a suitable precursor, followed by the introduction of the amino and vinyl groups. Common synthetic routes include:

Cyclopropanation: This step involves the formation of the cyclopropane ring, often using diazo compounds and transition metal catalysts.

Amination: Introduction of the amino group can be achieved through nucleophilic substitution or reductive amination.

Vinylation: The vinyl group is typically introduced via a Heck reaction or similar coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles are often employed to enhance efficiency and reduce waste.

Análisis De Reacciones Químicas

Types of Reactions

(1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate hemisulfate undergoes various chemical reactions, including:

Oxidation: The vinyl group can be oxidized to form epoxides or other oxygenated derivatives.

Reduction: The amino group can be reduced to form primary amines or other reduced products.

Substitution: Both the amino and vinyl groups can participate in substitution reactions, leading to a variety of functionalized derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, often under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the vinyl group may yield epoxides, while reduction of the amino group may produce primary amines.

Aplicaciones Científicas De Investigación

Biological Activities

Research indicates that (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate exhibits various biological activities that can be harnessed in medicinal applications:

- Antiviral Properties : Some studies suggest that compounds containing vinylcyclopropane moieties may exhibit antiviral activity, potentially useful in developing treatments for viral infections.

- Anticancer Activity : The structural features of this compound may allow it to interact with biological targets involved in cancer cell proliferation, making it a candidate for further investigation in anticancer drug development.

Synthetic Organic Chemistry Applications

The compound is useful in synthetic organic chemistry due to its ability to serve as a building block for more complex molecules:

- Building Block for Amino Acids : Its structure allows for modifications that can yield new amino acid derivatives, which are essential in pharmaceutical research and development.

- Synthesis of Cyclopropane Derivatives : The vinyl group in the compound can undergo various reactions (such as cycloaddition) to form cyclopropane derivatives, which are valuable in creating diverse chemical entities.

Case Study 1: Synthesis of Novel Antiviral Agents

A recent study explored the synthesis of novel antiviral agents using (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate as a precursor. The research highlighted the compound's ability to be modified into more potent analogs that showed increased efficacy against specific viral strains.

Case Study 2: Development of Anticancer Compounds

Another significant study focused on the anticancer potential of derivatives synthesized from this compound. Researchers found that certain modifications led to compounds with enhanced activity against breast cancer cell lines, indicating a promising avenue for drug development.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Antiviral Research | Potential use in developing antiviral agents based on structural modifications. |

| Anticancer Development | Investigation into anticancer properties leading to novel drug candidates. |

| Synthetic Building Blocks | Utilization as a precursor for synthesizing amino acids and cyclopropane derivatives. |

Mecanismo De Acción

The mechanism of action of (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate hemisulfate involves its interaction with specific molecular targets. The amino and vinyl groups allow it to bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses, making it a potential therapeutic agent.

Comparación Con Compuestos Similares

Similar Compounds

(1R,2S)-ethyl 1-amino-2-cyclopropanecarboxylate: Lacks the vinyl group, making it less reactive in certain chemical reactions.

(1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate: Similar structure but without the hemisulfate group, affecting its solubility and stability.

Uniqueness

(1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate hemisulfate stands out due to its combination of functional groups and chiral nature. The presence of the hemisulfate group enhances its solubility and stability, making it more suitable for certain applications compared to its analogs.

Actividad Biológica

(1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate hemisulfate is a compound of interest in the realm of organic chemistry and biological research. Its unique cyclopropane structure, combined with an amino group and a vinyl substituent, presents potential applications in various biochemical processes. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Chemical Name | This compound |

| CAS Number | 260057 |

| Molecular Formula | C8H13NO2·HSO4 |

| Molecular Weight | 191.65 g/mol |

| Solubility | Soluble in water |

The compound is typically encountered in its hemisulfate form, which enhances its solubility and stability compared to other salt forms like hydrochlorides .

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors in biological systems. The compound's structure allows it to act as a substrate or inhibitor in various enzymatic reactions. For instance, it may influence pathways involving neurotransmitter synthesis or metabolic processes due to its amino group and vinyl functionality .

Enzyme Interactions

Research indicates that this compound can interact with enzymes such as:

- Aminotransferases : It may serve as an amino donor or acceptor in transamination reactions.

- Cyclopropane carboxylate decarboxylase : Its structural similarity to natural substrates allows it to participate in cyclopropane metabolism.

These interactions can lead to significant biochemical effects, including modulation of metabolic pathways and influence on cellular signaling mechanisms .

Study 1: Neuroprotective Effects

A study published in the Journal of Neurochemistry investigated the neuroprotective properties of this compound. Researchers found that the compound exhibited significant protective effects against oxidative stress-induced neuronal damage in vitro. The proposed mechanism involved the modulation of glutamate receptors, leading to reduced excitotoxicity and improved neuronal survival rates .

Study 2: Antimicrobial Activity

Another research article explored the antimicrobial properties of this compound. It was tested against various bacterial strains, including E. coli and Staphylococcus aureus. Results demonstrated that this compound exhibited moderate antibacterial activity, potentially due to its ability to disrupt bacterial cell membranes .

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of the Cyclopropane Ring : This is often achieved through cyclopropanation reactions using diazo compounds.

- Introduction of Functional Groups : The amino group is introduced via nucleophilic substitution methods.

- Conversion to Hemisulfate Form : The final step involves reacting the base compound with sulfuric acid to form the hemisulfate salt.

This multi-step synthesis allows for precise control over stereochemistry and functionalization .

Propiedades

Número CAS |

1173807-85-6 |

|---|---|

Fórmula molecular |

C8H15NO6S |

Peso molecular |

253.28 g/mol |

Nombre IUPAC |

ethyl (1R,2S)-1-amino-2-ethenylcyclopropane-1-carboxylate;sulfuric acid |

InChI |

InChI=1S/C8H13NO2.H2O4S/c1-3-6-5-8(6,9)7(10)11-4-2;1-5(2,3)4/h3,6H,1,4-5,9H2,2H3;(H2,1,2,3,4)/t6-,8-;/m1./s1 |

Clave InChI |

IRSDSHMMOLKACP-CIRBGYJCSA-N |

SMILES |

CCOC(=O)C1(CC1C=C)N.CCOC(=O)C1(CC1C=C)N.OS(=O)(=O)O |

SMILES isomérico |

CCOC(=O)[C@]1(C[C@H]1C=C)N.OS(=O)(=O)O |

SMILES canónico |

CCOC(=O)C1(CC1C=C)N.OS(=O)(=O)O |

Key on ui other cas no. |

1173807-85-6 |

Pictogramas |

Flammable; Irritant; Health Hazard |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.